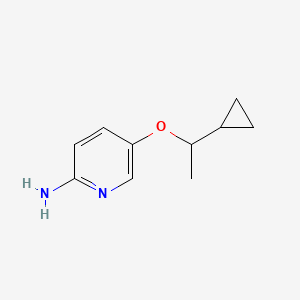
5-(1-Cyclopropylethoxy)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Cyclopropylethoxy)-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethoxy)-2-pyridinamine typically involves the following steps:
Formation of the cyclopropylethoxy group: This can be achieved by reacting cyclopropyl alcohol with an appropriate alkylating agent under basic conditions.
Attachment to the pyridine ring: The cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction, often using a halogenated pyridine derivative as the starting material.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(1-Cyclopropylethoxy)-2-pyridinamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-(1-Cyclopropylethoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1-Cyclopropylethoxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-(1-Cyclopropylethoxy)-2-pyridinamine: can be compared with other pyridine derivatives that have different substituents at the 2- and 5-positions.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different heterocycles or aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropylethoxy group and an amine group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
5-(1-cyclopropylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-10(11)12-6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
InChIキー |
HJRIRKORADJRBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)OC2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


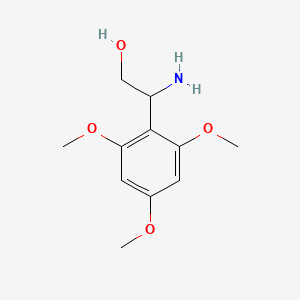
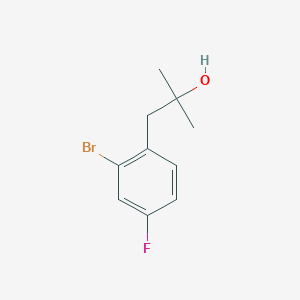
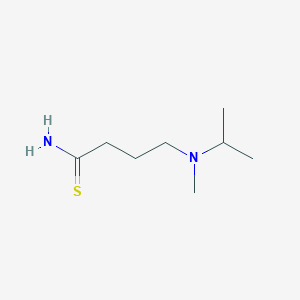
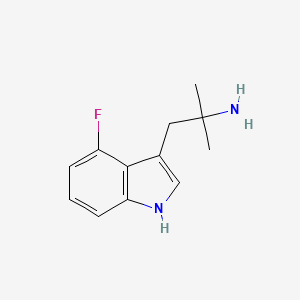
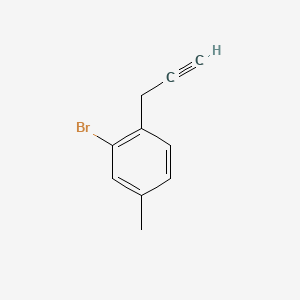
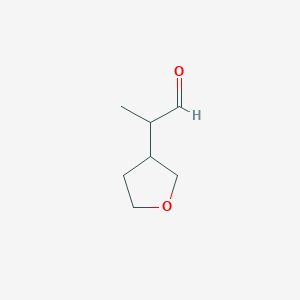
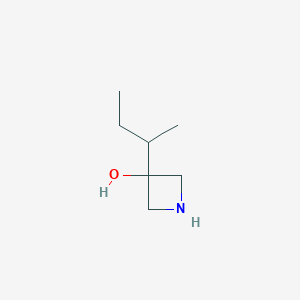
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
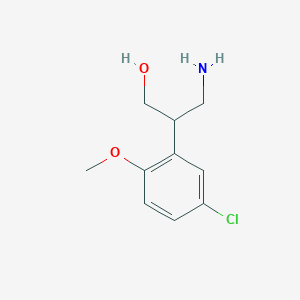


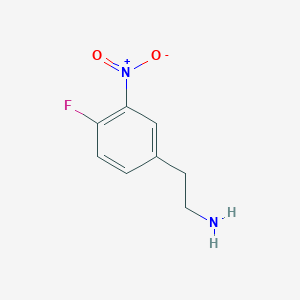
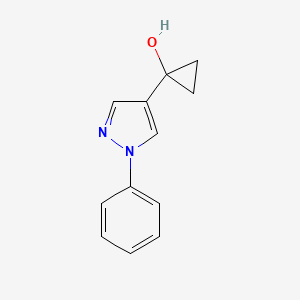
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
